2-(piperidin-1-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 1402166-06-6
Cat. No.: VC11715684
Molecular Formula: C16H25BN2O2
Molecular Weight: 288.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1402166-06-6 |
---|---|
Molecular Formula | C16H25BN2O2 |
Molecular Weight | 288.2 g/mol |
IUPAC Name | 2-piperidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Standard InChI | InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-9-18-14(12-13)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3 |
Standard InChI Key | URHBMWNIASKIFR-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCCC3 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCCC3 |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The compound features a pyridine ring (C₅H₅N) substituted at the 2- and 4-positions. The 2-position hosts a piperidine group (C₅H₁₀N), a six-membered saturated ring containing one nitrogen atom. The 4-position is occupied by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boron-containing cyclic ester that enhances the molecule’s stability and reactivity in Suzuki-Miyaura couplings .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₅BN₂O₂ |
Molecular Weight | 288.20 g/mol |
IUPAC Name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(piperidin-1-yl)pyridine |
CAS Registry Number | 1315350-93-6 |
SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCCC3 |
The boron atom in the dioxaborolane group adopts a trigonal planar geometry, facilitating its role in cross-coupling reactions.
Synthetic Pathways
Pyridine Ring Formation
The pyridine backbone is typically constructed via the Hantzsch synthesis, which involves the cyclocondensation of an aldehyde, β-keto ester, and ammonia. For this compound, the aldehyde component is selected to pre-install functional groups that allow subsequent derivatization at the 2- and 4-positions.
Installation of the Dioxaborolane Group
The boronate ester is incorporated via a palladium-catalyzed Miyaura borylation. A halogenated precursor (e.g., 4-bromo-2-piperidinylpyridine) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate, yielding the target compound.
Reaction Scheme:
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but is moisture-sensitive due to the boronate ester. It is soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO), with limited solubility in water .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.2 Hz, 1H, pyridine-H), 7.45 (s, 1H, pyridine-H), 3.55–3.60 (m, 4H, piperidine-H), 1.65–1.70 (m, 6H, piperidine-H), 1.30 (s, 12H, pinacol-CH₃).
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¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (characteristic of sp²-hybridized boron).
Applications in Scientific Research
Suzuki-Miyaura Cross-Coupling
The boronate ester moiety enables participation in Suzuki-Miyaura reactions, forming biaryl structures central to pharmaceuticals and organic materials. For example, coupling with aryl halides yields bipyridine derivatives used in ligand design for catalysis.
Medicinal Chemistry
Piperidine is a common pharmacophore in CNS-active drugs. This compound serves as a precursor for kinase inhibitors and serotonin receptor modulators. Its boron group allows further functionalization to enhance bioavailability or target specificity.
Materials Science
In polymer chemistry, the compound acts as a monomer for conductive polymers. Its planar pyridine ring facilitates π-π stacking, while the boronate group enables post-polymerization modifications.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
Compound | Key Differences | Reactivity Profile |
---|---|---|
2-Piperidinyl-6-boronopyridine | Boron at 6-position | Lower cross-coupling efficiency |
4-Morpholinyl-2-boronopyridine | Morpholine vs. piperidine | Altered solubility and H-bonding |
2-Piperidinylpyridine (no boron) | Lacks boronate group | No Suzuki coupling capability |
The 4-position boron in the target compound offers steric advantages over 6-substituted analogs, improving reaction yields in couplings.
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